1-Indanol

Description

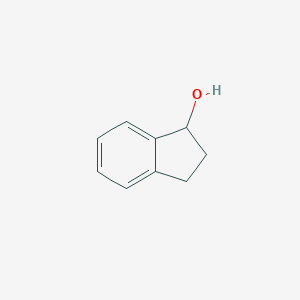

1-Indanol (C₉H₁₀O) is a bicyclic secondary alcohol consisting of an indane backbone with a hydroxyl group at the 1-position. Its structure combines an aromatic benzene ring fused with a five-membered aliphatic ring, conferring unique steric and electronic properties. This compound is widely utilized in asymmetric catalysis, kinetic resolutions, and as a chiral building block in organic synthesis. For instance, this compound serves as a substrate for biocatalysts like 5-hydroxymethyl-furfural oxidase (HMFO), which enantioselectively oxidizes racemic this compound to 1-indanone while enriching the remaining (R)-enantiomer . Its rigid bicyclic structure also influences chromatographic retention and catalytic interactions, distinguishing it from linear or monocyclic analogs.

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPLDFPUUJILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871162 | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indan-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6351-10-6, 36643-74-0 | |

| Record name | 1-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-INDANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Indanol can be synthesized through various methods. One common approach involves the reduction of 1-indanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-indanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Indanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to 1-indanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and yields 1-indanone as the major product.

Reduction: Reduction of this compound to 1-indane can be achieved using strong reducing agents like lithium aluminum hydride. This reaction proceeds under anhydrous conditions and produces 1-indane as the primary product.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride converts this compound to 1-chloroindane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Thionyl chloride, pyridine.

Major Products:

Oxidation: 1-Indanone.

Reduction: 1-Indane.

Substitution: 1-Chloroindane.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Indanol (CAS Number: 6351-10-6) is characterized by a phenyl ring fused with a five-membered aliphatic ring, featuring a hydroxyl group at the 1-position. Its molecular formula is , with a molecular weight of 134.18 g/mol. The compound exhibits chirality, which is significant for its applications in asymmetric synthesis and drug development.

Pharmaceutical Applications

This compound serves as an important precursor in the synthesis of various pharmaceuticals. Notably:

- Rasagiline Mesylate : (S)-1-indanol is utilized as a precursor for rasagiline mesylate (TVP1012), a drug used in the treatment of Parkinson's disease. This application leverages the compound's chiral nature to enhance therapeutic efficacy .

- HIV Protease Inhibitors : Research indicates that this compound derivatives can be transformed into intermediates for synthesizing HIV protease inhibitors, such as Crixivan. A bioconversion process involving recombinant Escherichia coli has been developed to optimize this transformation .

Catalytic Applications

The catalytic properties of this compound have been explored in various reactions:

- Dehydrogenation Reactions : Studies have shown that this compound can undergo selective transfer dehydrogenation reactions on supported palladium catalysts, showcasing its utility in organic synthesis and catalysis .

- Enzymatic Kinetic Resolution : The compound has been used in the kinetic resolution of racemic indanyl acetate via lipase B from Candida antarctica, demonstrating its role in biocatalysis and green chemistry .

Adsorption Studies

The adsorption behavior of this compound enantiomers has been investigated for applications in chromatography:

- Chiral Separation : Heterogeneous adsorption studies on cellulose tribenzoate have revealed insights into the adsorption energy distribution of (R)- and (S)-1-indanol, which is critical for developing chiral stationary phases in high-performance liquid chromatography (HPLC) .

Spectroscopic Studies

High-resolution spectroscopic techniques have been employed to study the conformational dynamics of this compound:

- Laser-Induced Fluorescence (LIF) : Rotationally resolved LIF and resonance-enhanced multiphoton ionization (REMPI) spectroscopy have provided detailed insights into the electronic states and vibrational modes of this compound, enhancing our understanding of its molecular behavior .

Case Study 1: Synthesis of Rasagiline Mesylate

A study demonstrated the production of (S)-1-indanol using Lactobacillus paracasei BD71, which was then converted to rasagiline mesylate. This biotransformation highlighted the potential of using microbial systems for producing pharmaceutical intermediates with high enantiomeric excess .

Case Study 2: Bioconversion for HIV Protease Inhibitor

Research focused on optimizing a bioconversion process using recombinant E. coli to convert indene to cis-1S,2R-indandiol, an important intermediate in synthesizing HIV protease inhibitors. This study illustrated the versatility of this compound derivatives in pharmaceutical applications .

Data Tables

Mécanisme D'action

1-Indanol can be compared with other similar compounds, such as 1-indanone and 1-indane:

1-Indanone: Unlike this compound, 1-indanone contains a carbonyl group instead of a hydroxyl group. This difference significantly affects its reactivity and applications.

1-Indane: 1-Indane lacks the hydroxyl group present in this compound, making it less reactive in certain chemical reactions.

Uniqueness: this compound’s unique combination of a chiral center and a hydroxyl group makes it particularly valuable in asymmetric synthesis and chiral recognition studies. Its rigid structure and stability further enhance its utility in various applications .

Comparaison Avec Des Composés Similaires

Reactivity in Reduction and Oxidation Reactions

Comparison with Isopropyl Alcohol: In Meerwein–Ponndorf–Verley (MPV) reductions catalyzed by Zr-based MOF-808, 1-Indanol demonstrated superior performance as a reducing agent compared to isopropyl alcohol. Using 12 equivalents of (S)-1-Indanol in toluene yielded 73% of cis-carveol with 90% diastereomeric excess (d.e.), whereas isopropyl alcohol under identical conditions produced significantly lower yields . The enhanced efficiency is attributed to this compound’s stronger reducing power and steric stabilization of transition states.

Oxidation by HMFO: HMFO catalyzes the oxidation of this compound to 1-indanone with 26% conversion in natural deep eutectic solvents (NADES), compared to only 7% in aqueous buffer . This contrasts with primary alcohols like benzyl alcohol, which achieve complete conversion under similar conditions (Table 1). The moderate activity toward this compound reflects steric constraints imposed by its bicyclic structure, complicating enzyme-substrate binding.

Table 1: HMFO-Catalyzed Oxidation of Selected Alcohols in NADES

| Substrate | Conversion (%) | Time (h) | Enantioselectivity (ee) |

|---|---|---|---|

| Benzyl alcohol | 100 | 18 | N/A |

| Cinnamyl alcohol | 96 | 14 | N/A |

| (±)-1-Indanol | 26 | 24 | 17% (R) |

Enantioselective Catalysis

Comparison with 1-Phenylethanol Derivatives: Chiral supramolecular cages exhibit higher enantioselectivity for this compound (86–99.3% ee) than for ortho-substituted 1-phenylethanol derivatives, which show negligible ee values . The rigid indane backbone of this compound aligns better with the chiral environment of the catalyst. Notably, a chiral Mn(III)–salen complex achieved 60% ee for this compound at 0.10 mol% catalyst loading, outperforming the Mn–Jacobsen catalyst, which failed under the same conditions .

Kinetic Isotope Effect (KIE): The oxidation of this compound by Mn(V) complexes exhibits a primary KIE (kH/kD = 2.7), indicating C–H bond cleavage as the rate-limiting step. This contrasts with Cr(VI)-mediated oxidations of simpler secondary alcohols, where larger KIEs are typical due to later transition states .

Chromatographic Behavior

Gas Chromatography (GC) Separation: On a tetraphenyl porphyrin (TPP) stationary phase, this compound elutes later than n-decanol due to strong interactions with the TPP column’s aromatic pockets. Conversely, HP-5MS columns (non-polar) elute n-decanol after this compound (Figure 1). Cyclic alcohols like DL-menthol also exhibit delayed retention on TPP, but this compound’s fused aromatic system amplifies this effect .

Figure 1: Elution Order of Alcohols on TPP vs. HP-5MS Columns

| Compound | TPP Column Order | HP-5MS Column Order |

|---|---|---|

| n-Nonanol | 6 | 6 |

| DL-Menthol | 7 | Co-eluted with 6 |

| This compound | 10 | 9 |

| n-Decanol | 9 | 10 |

Unique Reactivity in Sulfinylation Reactions

DFT calculations suggest this arises from O-trifluoromethylsulfinylation followed by β-hydride elimination, facilitated by the indane ring’s strain .

Activité Biologique

1-Indanol, a chiral compound with significant biological implications, has garnered attention in various fields of research, including medicinal chemistry and enzymatic processes. This article explores the biological activity of this compound, focusing on its antiviral properties, potential therapeutic applications, and enzymatic interactions.

Overview of this compound

This compound (C9H10O) is an aromatic alcohol derived from indane. It exists in two enantiomeric forms: (R)-1-indanol and (S)-1-indanol. The compound is recognized for its diverse biological activities, particularly in the context of antiviral effects, as well as its role as a precursor in the synthesis of various pharmaceuticals.

Antiviral Activity

Recent studies have investigated the antiviral properties of this compound and its derivatives against Hepatitis C Virus (HCV). A notable study synthesized several indanyl nucleoside analogues to evaluate their effects on HCV replication. Contrary to expectations, these compounds did not inhibit viral replication; instead, they significantly increased HCV RNA levels in treated cell lines. This unexpected enhancement was attributed to potential interactions with opioid receptors present in the Huh7.5 SG cell line used for testing .

Key Findings from Antiviral Studies

| Compound | Concentration (µM) | Effect on HCV RNA Levels |

|---|---|---|

| Compound 5 | 25 | >2-fold increase |

| Compound 7 | 100 | >2-fold increase |

| Compound 8 | 100 | ~5-fold increase |

| Compound 9 | 100 | ~6-fold increase |

These results suggest that certain structural motifs in indanyl derivatives may interact with cellular pathways that enhance viral replication rather than inhibit it .

Therapeutic Applications

This compound has been explored for its potential use in treating neurological disorders. Specifically, (S)-1-indanol is a precursor for the synthesis of rasagiline mesylate (TVP1012), a drug used in Parkinson's disease therapy. The biocatalytic synthesis of (S)-1-indanol has been optimized to enhance yield and enantioselectivity, highlighting its importance in pharmaceutical applications .

Enzymatic Interactions

The interaction of this compound with various enzymes has been studied to understand its chiral properties and reactivity. For instance, research on the stereospecific oxidation of this compound by naphthalene dioxygenase revealed insights into its metabolic pathways and potential mutagenic effects. Such studies are crucial for assessing the safety and efficacy of indanol derivatives in clinical settings .

Case Study 1: Indanyl Nucleosides Against HCV

A research team synthesized four novel indanyl carbanucleoside derivatives to evaluate their antiviral activity against HCV. The study found that these compounds increased HCV replication instead of inhibiting it, which was a significant deviation from expected antiviral behavior. This finding prompted further investigation into the structural characteristics responsible for this effect .

Case Study 2: Enantioselective Synthesis of (S)-1-Indanol

In another study focused on synthetic methodologies, researchers developed an efficient route to produce (S)-1-indanol using enzymatic processes. This approach not only improved yield but also ensured high enantiomeric purity, making it suitable for pharmaceutical applications .

Q & A

Q. How can researchers design a robust protocol for scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Use quality by design (QbD) principles: (1) Define critical quality attributes (CQAs: ee, yield); (2) Identify critical process parameters (CPPs: stirring rate, cooling rate) via risk assessment (e.g., Ishikawa diagram); (3) Establish a design space with DoE (e.g., central composite design). Validate scalability using Kilo Lab reactors with inline PAT (process analytical technology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.